

A Comparative Guide to 6-Halo-3-Methylquinolines for Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-3-methylquinoline**

Cat. No.: **B1341349**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three halogenated quinoline derivatives: 6-iodo-3-methylquinoline, **6-bromo-3-methylquinoline**, and 6-chloro-3-methylquinoline. Quinolines are a vital class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous pharmaceuticals with activities ranging from antimalarial to anticancer. The nature of the halogen substituent at the 6-position significantly modulates the physicochemical properties and biological activity of the quinoline scaffold, making a direct comparison valuable for structure-activity relationship (SAR) studies and rational drug design.

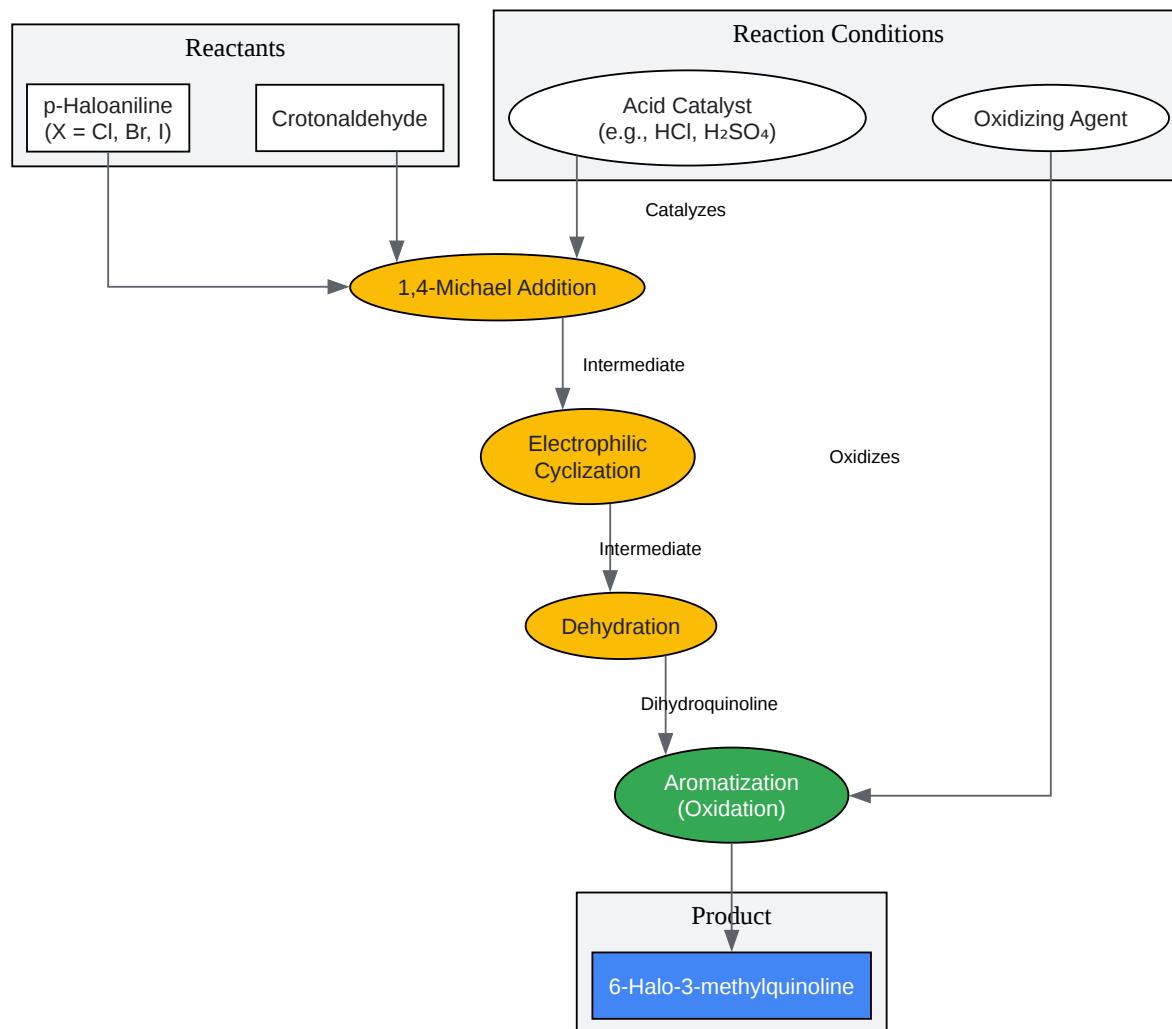
Physicochemical and Spectroscopic Properties

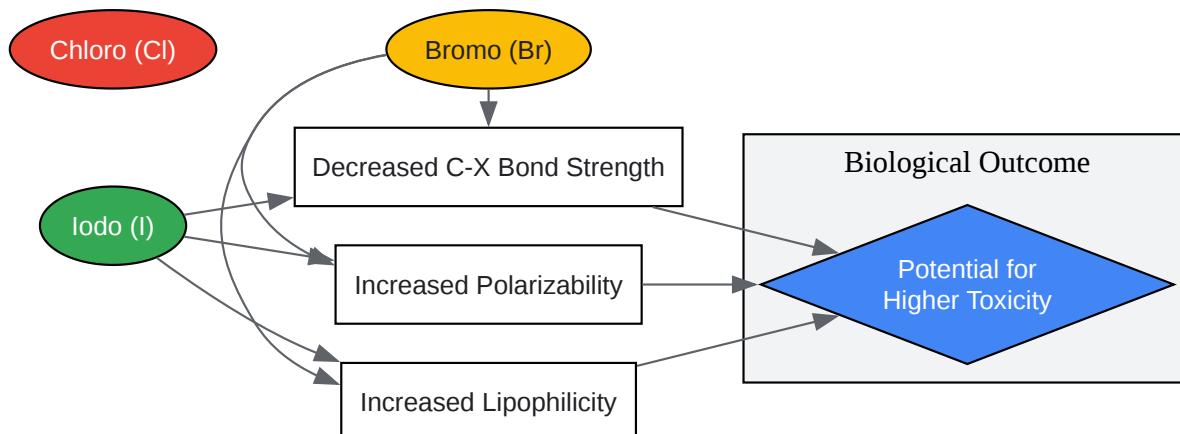
The introduction of different halogens (I, Br, Cl) at the 6-position imparts distinct electronic and steric properties to the 3-methylquinoline core. These differences influence molecular weight, lipophilicity (LogP), and reactivity. While comprehensive experimental data for all three compounds is not available in a single comparative study, the following tables summarize known properties.

Table 1: Comparative Physicochemical Properties

Property	6-Iodo-3-methylquinoline	6-Bromo-3-methylquinoline	6-Chloro-3-methylquinoline
CAS Number	1424246-00-3	97041-63-9	97041-62-8
Molecular Formula	C ₁₀ H ₈ IN	C ₁₀ H ₈ BrN	C ₁₀ H ₈ CIN
Molecular Weight	269.08 g/mol	222.08 g/mol	177.63 g/mol
Melting Point (°C)	Data not available	103	Data not available
Calculated LogP	3.65	3.29	3.20

Table 2: Key ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃)


Spectroscopic analysis is crucial for structural confirmation. Below are key chemical shifts for 3-iodo-6-methylquinoline. The corresponding shifts for the bromo and chloro analogs are expected to be similar, with minor variations due to the differing electronic effects of the halogens.


Assignment	6-Iodo-3-methylquinoline (δ ppm)[1]	6-Bromo-3-methylquinoline (Expected)	6-Chloro-3-methylquinoline (Expected)
¹ H NMR (C3-CH ₃)	2.52 (s)	~2.5 ppm	~2.5 ppm
¹ H NMR (H2)	8.95 (s)	~8.8-9.0 ppm	~8.8-9.0 ppm
¹ H NMR (H4)	8.40 (s)	~8.3-8.5 ppm	~8.3-8.5 ppm
¹³ C NMR (C3-CH ₃)	21.6	~19-22 ppm	~19-22 ppm
¹³ C NMR (C6)	89.8 (C-I)	~120 ppm (C-Br)	~128 ppm (C-Cl)

Synthetic Workflow: The Doebner-von Miller Reaction

A common and versatile method for synthesizing these 2,4-disubstituted quinolines is the Doebner-von Miller reaction.[2] This acid-catalyzed reaction involves the condensation of a p-

haloaniline with an α,β -unsaturated carbonyl compound, such as crotonaldehyde, which serves as the precursor for the 3-methyl group and part of the pyridine ring.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to 6-Halo-3-Methylquinolines for Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1341349#comparative-analysis-of-6-iodo-6-bromo-and-6-chloro-3-methylquinolines>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com